A Technical Guide to 6-Amino-5-bromobenzofuran-3-carboxylic acid: A Key Heterocyclic Scaffold for Drug Discovery
A Technical Guide to 6-Amino-5-bromobenzofuran-3-carboxylic acid: A Key Heterocyclic Scaffold for Drug Discovery
This guide provides an in-depth technical overview of 6-Amino-5-bromobenzofuran-3-carboxylic acid, a specialized heterocyclic building block pivotal in medicinal chemistry and drug development. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, and explore its applications as a versatile scaffold for creating novel therapeutic agents.
Core Compound Identification and Properties
6-Amino-5-bromobenzofuran-3-carboxylic acid is a polysubstituted benzofuran derivative. The benzofuran moiety is a recurring structural motif in many biologically active natural products and synthetic drugs, recognized for a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific arrangement of an amino group, a bromine atom, and a carboxylic acid on this scaffold provides multiple reaction handles for chemical modification, making it a highly valuable starting material for combinatorial chemistry and lead optimization.
Physicochemical Data
A summary of the key physicochemical properties for 6-Amino-5-bromobenzofuran-3-carboxylic acid is presented below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1595284-72-2 | [4] |
| Molecular Formula | C₉H₆BrNO₃ | [4] |
| Molecular Weight | 256.05 g/mol | [4] |
| SMILES | C=1(C=2C(=CC(=C(C2)Br)N)OC1)C(=O)O | [4] |
| Topological Polar Surface Area (TPSA) | 76.46 Ų | [4] |
| logP | 2.4757 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
Proposed Synthesis Pathway
While this compound is commercially available as a building block[4], a detailed, peer-reviewed synthesis is not readily found in the literature. However, based on established methodologies for the synthesis of substituted benzofurans, a plausible and logical synthetic route can be devised. The following proposed pathway leverages common and reliable organic transformations.
The general strategy involves constructing the benzofuran ring from a suitably substituted phenol, followed by functional group manipulations to install the desired amino and bromo substituents.
Synthesis Workflow Diagram
The proposed multi-step synthesis is outlined in the workflow below.
Caption: Proposed synthetic workflow for 6-Amino-5-bromobenzofuran-3-carboxylic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on analogous reactions found in the literature for benzofuran synthesis.[5][6]
Step 1: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde
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To a stirred solution of 4-hydroxybenzaldehyde in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5°C.
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After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
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Pour the reaction mixture onto crushed ice.
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Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Causality: Nitration is directed ortho to the strongly activating hydroxyl group. The para position is already occupied.
Step 2: Synthesis of 5-Bromo-4-hydroxy-3-nitrobenzaldehyde
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Dissolve 4-hydroxy-3-nitrobenzaldehyde in glacial acetic acid.
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Add a solution of bromine in acetic acid dropwise at room temperature.
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Stir the mixture for 12 hours. The product will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold acetic acid and then with water. Dry to yield the desired product.
Causality: The hydroxyl group is a powerful ortho, para-director. With the positions ortho and para to the formyl group being deactivated, bromination occurs at the position ortho to the hydroxyl group.
Step 3: Synthesis of Ethyl 2-((5-bromo-2-formyl-6-nitrophenyl)oxy)acetate
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In a flask containing anhydrous acetone, add 5-bromo-4-hydroxy-3-nitrobenzaldehyde, anhydrous potassium carbonate, and ethyl bromoacetate.
-
Reflux the mixture with vigorous stirring for 8-10 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the potassium salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Causality: This is a standard Williamson ether synthesis. The phenoxide, formed in situ by the reaction of the phenol with potassium carbonate, acts as a nucleophile, displacing the bromide from ethyl bromoacetate.
Step 4: Synthesis of Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate
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Dissolve the product from Step 3 in absolute ethanol.
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Add a solution of sodium ethoxide in ethanol and stir the mixture at room temperature.
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The intramolecular cyclization (Perkin reaction variant) occurs. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, neutralize with dilute acid and extract the product with an organic solvent.
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Dry the organic layer and evaporate the solvent. The crude ester can be purified by chromatography.
Causality: The ethoxide acts as a base, deprotonating the α-carbon of the acetate moiety. The resulting carbanion then attacks the aldehyde carbonyl group in an intramolecular aldol-type condensation, which upon dehydration forms the furan ring.
Step 5: Synthesis of 5-Bromo-6-nitrobenzofuran-3-carboxylic acid
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Dissolve the ethyl ester from Step 4 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
Causality: LiOH is a standard reagent for the saponification (hydrolysis) of esters to their corresponding carboxylic acids.
Step 6: Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid
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Suspend the nitro compound from Step 5 in a mixture of ethanol and water.
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Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. The reduction of the nitro group to an amine will occur.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite to remove the iron salts.
-
Cool the filtrate and adjust the pH to precipitate the final product.
-
Collect the solid by filtration, wash with water, and dry to yield 6-Amino-5-bromobenzofuran-3-carboxylic acid.
Causality: Iron in the presence of a mild acid source like ammonium chloride is a classic and effective method for the chemoselective reduction of an aromatic nitro group to an amine, even in the presence of other reducible functional groups.
Application in Drug Discovery and Development
The true value of 6-Amino-5-bromobenzofuran-3-carboxylic acid lies in its role as a versatile molecular scaffold. Its three distinct functional groups—the carboxylic acid, the aromatic amine, and the aryl bromide—serve as orthogonal handles for introducing molecular diversity.
A Scaffold for Combinatorial Chemistry
The presence of these three key functional groups allows for a systematic exploration of the chemical space around the benzofuran core. This is a fundamental strategy in modern drug discovery for building libraries of related compounds to identify potent and selective drug candidates.
Caption: Logical framework for using the title compound as a scaffold in drug discovery.
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The Carboxylic Acid: This group is often crucial for interacting with biological targets. It can be readily converted into amides or esters to modulate properties like cell permeability and metabolic stability. The synthesis of amide libraries via coupling with diverse amines is a cornerstone of medicinal chemistry. The carboxylic acid functional group is a key component in the pharmacophore of over 450 marketed drugs.
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The Amino Group: The nucleophilic amino group can be acylated, sulfonated, or alkylated to introduce a wide variety of substituents. These modifications can profoundly influence the compound's interaction with its target protein and alter its physicochemical properties.
-
The Bromine Atom: The aryl bromide is arguably the most versatile handle for complex molecule synthesis. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of aryl, alkynyl, and amino moieties, respectively, dramatically increasing the structural complexity and enabling the exploration of new binding pockets on a target protein. Brominated benzofuran derivatives have shown significant cytotoxic activity against cancer cell lines.[7]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 6-Amino-5-bromobenzofuran-3-carboxylic acid.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended, sealed in a dry environment.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
6-Amino-5-bromobenzofuran-3-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups on a privileged benzofuran scaffold provide a robust platform for the rapid generation of diverse chemical libraries. Understanding its properties, synthetic accessibility, and strategic application is key for researchers aiming to develop the next generation of targeted therapeutics.
References
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Gomha, S. M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1515. [Link]
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Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
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Sangapure, S. S., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5). [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
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Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 894–900. [Link]
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Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]
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ResearchGate. Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]
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